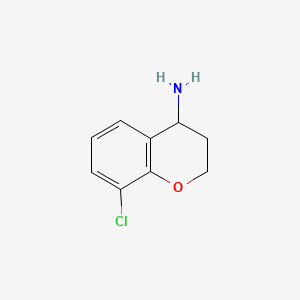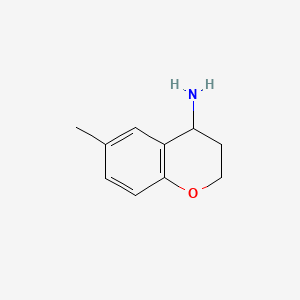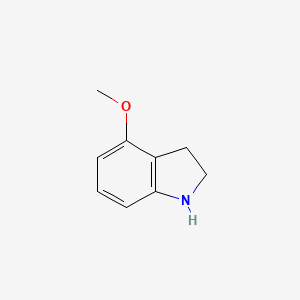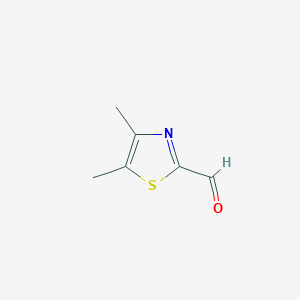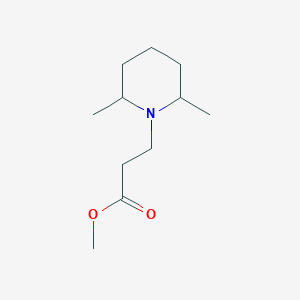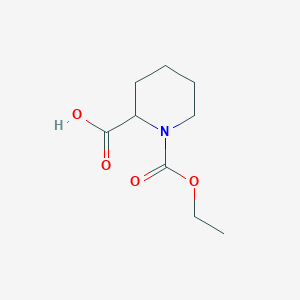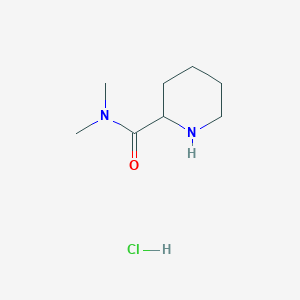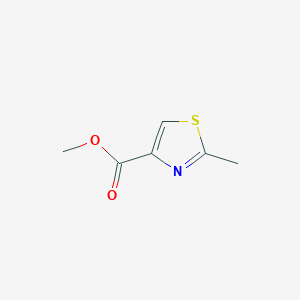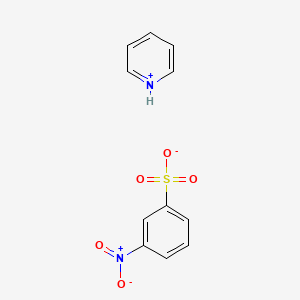
Pyridinium 3-nitrobenzenesulfonate
Vue d'ensemble
Description
Pyridinium 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S and a molecular weight of 282.27 g/mol . This compound is commonly used as a mild acid catalyst in various chemical reactions, particularly in the formation of cyclic orthoesters, which are used as protecting groups in nucleosides .
Méthodes De Préparation
Pyridinium 3-nitrobenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with 3-nitrobenzenesulfonic acid . The reaction is typically carried out in an organic solvent such as acetonitrile, anhydrous benzene, or acetone under controlled conditions . The product is then purified through recrystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Pyridinium 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pyridinium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridinium 3-nitrobenzenesulfonate involves its role as a mild acid catalyst. It facilitates the formation of cyclic orthoesters by providing an acidic environment that promotes the reaction between nucleosides and other reactants . The molecular targets and pathways involved in its catalytic activity are primarily related to its ability to donate protons and stabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
Pyridinium 3-nitrobenzenesulfonate can be compared with other pyridinium salts, such as:
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Pyridinium dichromate: Another oxidizing agent with similar applications.
Pyridinium trifluoroacetate: Used as a catalyst in various organic reactions.
What sets this compound apart is its specific application as a mild acid catalyst in the formation of cyclic orthoesters, making it unique among pyridinium salts .
Propriétés
IUPAC Name |
3-nitrobenzenesulfonate;pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFZXZRKPNZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583481 | |
| Record name | Pyridin-1-ium 3-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-61-4 | |
| Record name | Pyridin-1-ium 3-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium 3-Nitrobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of pyridinium 3-nitrobenzenesulfonate in the synthesis of taxane derivatives?
A1: this compound acts as an acid catalyst in the synthesis of taxane derivatives. Specifically, it facilitates the reaction between a compound represented by formula (2) in the research paper and 1-dimethoxymethyl naphthalene. This reaction forms an oxazolidine methyl ester derivative, a crucial intermediate in the multi-step synthesis of the final taxane derivative [].
Q2: Are there alternative acid catalysts to this compound for this reaction, and how do they compare?
A2: Yes, the research mentions other possible acid catalysts for this reaction, including pyridinium p-toluenesulfonate and pyridinium benzenesulfonate. The paper doesn't provide a direct comparison of their effectiveness or potential advantages/disadvantages. Further research would be needed to evaluate if these alternatives offer any benefits in terms of yield, purity, or reaction conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


